N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline; dichloropalladium
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Overview
Description
N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline; dichloropalladium is a complex organometallic compound with the molecular formula C33H28Cl2F3NP2Pd and a molecular weight of 734.86 g/mol . This compound is notable for its applications in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline; dichloropalladium typically involves the reaction of N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline with a palladium source, such as palladium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction conditions often include the use of solvents like dichloromethane or toluene, and the reaction temperature is maintained between 25°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline; dichloropalladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(IV) species.
Reduction: It can be reduced back to palladium(0) or palladium(II) states using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and phosphines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can regenerate palladium(0) or palladium(II) species. Substitution reactions can lead to the formation of various organopalladium compounds.
Scientific Research Applications
N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline; dichloropalladium has several scientific research applications:
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in the synthesis of complex organic molecules makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism by which N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline; dichloropalladium exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetalation: The organic group from a boron or tin reagent is transferred to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) species.
Comparison with Similar Compounds
Similar Compounds
N,N-bis[(diphenylphosphanyl)methyl]aniline; dichloropalladium: Lacks the trifluoromethyl group, which can affect its reactivity and selectivity.
N,N-bis[(diphenylphosphanyl)methyl]-3-(methyl)aniline; dichloropalladium: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric properties.
Uniqueness
N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline; dichloropalladium is unique due to the presence of the trifluoromethyl group, which enhances its electron-withdrawing properties and can influence the reactivity and selectivity of the compound in catalytic processes .
Properties
IUPAC Name |
N,N-bis(diphenylphosphanylmethyl)-3-(trifluoromethyl)aniline;dichloropalladium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28F3NP2.2ClH.Pd/c34-33(35,36)27-14-13-15-28(24-27)37(25-38(29-16-5-1-6-17-29)30-18-7-2-8-19-30)26-39(31-20-9-3-10-21-31)32-22-11-4-12-23-32;;;/h1-24H,25-26H2;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTVYFWMWSKINZ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CN(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5.Cl[Pd]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28Cl2F3NP2Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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